4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one is a useful research compound. Its molecular formula is C23H32N4O4S and its molecular weight is 460.59. The purity is usually 95%.
BenchChem offers high-quality 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Analogue Development for Oncology and Diagnostic Applications
The compound PB28, which is structurally similar to the queried chemical, is a potential candidate for therapeutic and diagnostic applications in oncology. Researchers have developed novel analogues with reduced lipophilicity, aiming to enhance the utility of the compound (Abate et al., 2011). These analogues demonstrate significant affinity for receptor subtypes and minimal antiproliferative activity, suggesting potential for targeted cancer treatment and imaging.
Receptor Affinity and Activity Studies
Investigations into the role of piperazine N-atoms in sigma(2) receptor affinity and activity have been conducted using analogues of PB28. This research is crucial for understanding how specific chemical modifications impact receptor binding and activity. The findings indicate that both basic N-atoms are essential for effective sigma(2) receptor binding, with some compounds showing potent sigma(2) affinity and potential antiproliferative activity in cancer cells (Berardi et al., 2009).
Development of Fluorescent Derivatives for Cellular Studies
Fluorescent derivatives of the σ(2) high-affinity ligand PB28 have been synthesized for uptake and cellular localization studies in pancreatic tumor cells. These derivatives help in understanding the mechanisms of action of σ(2) receptors and their role in cell proliferation. Their studies show a correlation between cell proliferation and σ(2) receptor activity, providing insights into tumor cell behavior and potential therapeutic targets (Abate et al., 2011).
Exploration of Anticancer and Antituberculosis Potential
Research into derivatives of similar compounds has shown potential for anticancer and antituberculosis applications. These studies indicate the therapeutic potential of such compounds in treating diseases like cancer and tuberculosis, highlighting the importance of chemical modification in enhancing drug efficacy (Mallikarjuna et al., 2014).
Development of PET Radiotracers
Hybrid structures combining elements of high-affinity σ(2) receptor ligands have been designed for potential use in PET tracer development. These compounds exhibit excellent σ(1)/σ(2) selectivities and interactions with P-gp, making them valuable in the development of diagnostic tools for tumors, especially those overexpressing P-gp (Abate et al., 2011).
Propriétés
IUPAC Name |
4-cyclopropyl-2-(2-methoxyethyl)-5-[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]-1,2,4-triazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O4S/c1-31-14-13-26-23(28)27(20-9-10-20)22(24-26)19-7-4-12-25(16-19)32(29,30)21-11-8-17-5-2-3-6-18(17)15-21/h8,11,15,19-20H,2-7,9-10,12-14,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKGEJOZAIETIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C(=O)N(C(=N1)C2CCCN(C2)S(=O)(=O)C3=CC4=C(CCCC4)C=C3)C5CC5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyclopropyl-1-(2-methoxyethyl)-3-(1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)-1H-1,2,4-triazol-5(4H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.